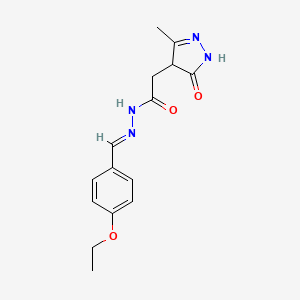
2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth, microbial growth, and inflammation.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. Some of the significant effects of this compound include:
1. Induction of apoptosis: Studies have shown that this compound can induce apoptosis in cancer cells, leading to cell death.
2. Inhibition of microbial growth: 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
3. Reduction of inflammation: This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole in lab experiments include its potent biological activity, its relatively easy synthesis, and its potential for the development of new drugs. However, the limitations of this compound include its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole. Some of the potential areas of research include:
1. Development of new anticancer drugs: Further studies are needed to evaluate the potential of this compound as a lead molecule for the development of new anticancer drugs.
2. Development of new antimicrobial agents: The antimicrobial activity of 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole makes it a potential candidate for the development of new antimicrobial agents.
3. Exploration of new biological activities: Further studies are needed to explore the potential of this compound for other biological activities, such as anti-inflammatory and antioxidant activities.
In conclusion, 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole can be achieved using different methods. One of the commonly used methods involves the reaction of 4-methoxybenzylamine with 2-methylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed for several hours, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields. Some of the significant scientific research applications of this compound include:
1. Anticancer activity: Studies have shown that 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Antimicrobial activity: This compound has also been found to possess significant antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
3. Anti-inflammatory activity: 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-17-7-3-4-8-19(17)16-25-22-10-6-5-9-21(22)24-23(25)15-18-11-13-20(26-2)14-12-18/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGZSVVSHGTRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731410.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)

![N-[3-(acetylamino)phenyl]-3-phenylpropanamide](/img/structure/B5731421.png)

![5-(N-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5731428.png)




![4-({2-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5731467.png)


